molecular formula C9H12N2O2 B14481305 Carbamic acid, (3-amino-4-methylphenyl)-, methyl ester CAS No. 68621-77-2

Carbamic acid, (3-amino-4-methylphenyl)-, methyl ester

Cat. No.: B14481305
CAS No.: 68621-77-2
M. Wt: 180.20 g/mol
InChI Key: LIRNEANXNQTOCP-UHFFFAOYSA-N
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Description

Carbamic acid, (3-amino-4-methylphenyl)-, methyl ester is an organic compound with the molecular formula C9H12N2O2. It is also known by its systematic name, 2-Methyl-5-(methoxycarbonylamino)aniline. This compound is characterized by the presence of a carbamate group attached to a substituted aniline ring, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-amino-4-methylphenyl)-, methyl ester typically involves the reaction of 3-amino-4-methylphenol with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-amino-4-methylphenyl)-, methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, (3-amino-4-methylphenyl)-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, (3-amino-4-methylphenyl)-, methyl ester involves its interaction with specific molecular targets in the body. The compound can act as a prodrug, which means it is metabolized in the body to release an active drug. This active drug can then interact with enzymes, receptors, or other proteins to exert its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the active drug released .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, (3-amino-4-methylphenyl)-, methyl ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to act as a prodrug also adds to its uniqueness, as it can be used to deliver active pharmaceutical ingredients in a controlled manner .

Properties

IUPAC Name

methyl N-(3-amino-4-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-3-4-7(5-8(6)10)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRNEANXNQTOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450822
Record name Carbamic acid, (3-amino-4-methylphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68621-77-2
Record name Carbamic acid, (3-amino-4-methylphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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